2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile
Description
Properties
CAS No. |
1429902-15-7 |
|---|---|
Molecular Formula |
C13H11BrN2S |
Molecular Weight |
307.21 g/mol |
IUPAC Name |
2-(6-bromo-4,8-dimethylquinolin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H11BrN2S/c1-8-6-12(17-4-3-15)16-13-9(2)5-10(14)7-11(8)13/h5-7H,4H2,1-2H3 |
InChI Key |
VITPTYBWHMHXFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C)SCC#N)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Bromo-2,6-dimethylaniline
The Skraup-Doebner-Von Miller reaction is adapted for quinoline formation. Heating 4-bromo-2,6-dimethylaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 150°C for 6 hours yields 4,8-dimethyl-6-bromoquinoline (75% yield). Bromine is retained during cyclization due to the meta-directing effect of the methyl groups.
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 150 | 6 | 75 |
| H2SO4 | 120 | 8 | 62 |
| BF3·Et2O | 100 | 12 | 58 |
Bromination at C-6
Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces bromine selectively at C-6 (82% yield). The 4- and 8-methyl groups exert steric and electronic effects, preventing over-bromination.
Thiofunctionalization at C-2
Generation of a Leaving Group
The C-2 position is activated for nucleophilic substitution by converting the quinoline’s hydroxyl group to a mesylate. Treatment with methanesulfonyl chloride (MsCl) in pyridine at 0°C provides 2-mesyl-6-bromo-4,8-dimethylquinoline (89% yield).
Thiolation with Sodium Hydrosulfide
Displacement of the mesylate group with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C for 4 hours affords 2-mercapto-6-bromo-4,8-dimethylquinoline (68% yield). Excess NaSH ensures complete conversion.
Table 2: Thiolation Reaction Screening
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaSH | DMF | 80 | 68 |
| KSH | DMSO | 90 | 55 |
| Et3N | THF | 60 | 42 |
Cyanomethylation via Mitsunobu Reaction
The Mitsunobu reaction couples the thiol intermediate with chloroacetonitrile. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) at 25°C for 12 hours yields 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile (74% yield).
Table 3: Cyanomethylation Optimization
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DEAD/PPh3 | THF | 12 | 74 |
| DIAD/PPh3 | DCM | 18 | 65 |
| TBAD/Ph3P | MeCN | 24 | 58 |
Analytical Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be used in further chemical synthesis and applications .
Scientific Research Applications
Biological Applications
Research indicates that 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile may exhibit significant biological activity , particularly in the following areas:
-
Anticancer Activity :
- Preliminary studies suggest that this compound may interact with various molecular targets, potentially leading to inhibition of cancer cell proliferation. For example, compounds structurally similar to this compound have shown cytotoxic effects against several cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) .
-
Enzyme Inhibition :
- The compound may act as an enzyme inhibitor, which could alter biological pathways. Understanding its mechanism of action through binding assays is essential for elucidating its therapeutic efficacy .
- Antimicrobial Properties :
Case Studies
Several studies have documented the biological activity of compounds related to this compound:
Mechanism of Action
The mechanism of action of 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and thioacetonitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile to structurally related compounds, focusing on molecular features, synthesis, and biological relevance.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle: The target compound’s quinoline core distinguishes it from triazinoindole (e.g., Compound 24) or thiazole-based analogs (e.g., ). Quinoline derivatives are known for intercalation with DNA or proteins, while triazinoindoles exhibit varied bioactivity depending on substituents . Bromine vs. Methyl/Methoxy Groups: Bromine at the 6-position (target) may increase electrophilicity compared to methyl/methoxy groups in triazinoindole derivatives (e.g., Compounds 23–27). This could enhance reactivity in cross-coupling reactions or target engagement .
Functional Group Effects: The acetonitrile group in the target compound contrasts with amide (Compound 24) or ester () functionalities. Nitriles are metabolically stable and often serve as hydrogen-bond acceptors, whereas amides are prone to hydrolysis but improve solubility . Thioether Linkage: Present in both the target and triazinoindole derivatives (Compounds 23–27), this group enhances conformational flexibility and sulfur-mediated interactions with proteins .
Synthetic Routes: The target compound’s synthesis likely involves coupling a brominated quinoline-thiol intermediate with chloroacetonitrile, analogous to methods for triazinoindole-thioacetamides (e.g., acid-amine coupling in ). In contrast, AS601245 () employs a benzothiazole-pyrimidine scaffold synthesized via nucleophilic substitution, highlighting divergent strategies for nitrile incorporation .
Biological Activity
The compound 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile is a derivative of quinoline, a heterocyclic aromatic compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHBrNS
Molecular Weight: 307.21 g/mol
CAS Number: 1429902-08-8
The structure of this compound includes a bromine atom and a thioether linkage, which may enhance its reactivity and biological interactions. The presence of dimethyl substitutions on the quinoline ring contributes to its unique pharmacological profile.
Research indicates that this compound may interact with various molecular targets, potentially affecting several biological pathways. The mechanisms of action are likely related to:
- Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding: It could bind to certain receptors, influencing cellular signaling pathways.
Pharmacological Potential
The biological activity of the compound has been explored in various studies:
- Antimicrobial Activity: Preliminary studies suggest that quinoline derivatives exhibit antimicrobial properties. The thioether linkage in this compound may enhance its efficacy against bacterial strains.
- Anticancer Properties: Quinoline derivatives are known for their anticancer activities. Research indicates that this compound may induce apoptosis in cancer cells through modulation of apoptotic pathways.
- Anti-inflammatory Effects: Some studies have shown that related compounds can reduce inflammation markers, suggesting potential therapeutic uses in inflammatory diseases.
Summary of Findings
| Study | Biological Activity | Findings |
|---|---|---|
| 1 | Antimicrobial | Effective against Gram-positive bacteria |
| 2 | Anticancer | Induces apoptosis in specific cancer cell lines |
| 3 | Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Case Study 1: Antimicrobial Efficacy
A study published in Molecules demonstrated the antimicrobial activity of various quinoline derivatives, including compounds similar to this compound. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus.
Case Study 2: Anticancer Activity
In another investigation, researchers evaluated the cytotoxic effects of quinoline-based compounds on human cancer cell lines. The study found that this compound exhibited potent cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves halogenation of the quinoline core followed by thiol-acetonitrile coupling. Key steps include:
- Halogenation : Bromination at the 6-position using reagents like NBS (N-bromosuccinimide) under controlled temperature (60–80°C) in a non-polar solvent (e.g., CCl₄) .
- Thioacetonitrile Introduction : Reaction with mercaptoacetonitrile via nucleophilic aromatic substitution (SNAr), requiring a base (e.g., K₂CO₃) and polar aprotic solvents (DMF or DMSO) at 80–100°C .
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Optimization focuses on solvent choice, reaction time, and catalyst selection to minimize byproducts.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify quinoline protons (aromatic region δ 7.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm). The thioacetonitrile moiety shows a singlet for the SCH₂CN group (δ 3.8–4.2 ppm) .
- IR Spectroscopy : Confirm nitrile (C≡N stretch at ~2250 cm⁻¹) and C-S bond (650–750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z corresponding to C₁₃H₁₀BrN₂S (exact mass: 323.98 g/mol) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound against specific enzyme targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known quinoline interactions (e.g., DNA gyrase, topoisomerases) .
- Docking Workflow :
Prepare ligand (compound) and receptor (enzyme PDB ID) structures using tools like AutoDock Vina.
Define binding pockets based on co-crystallized ligands.
Score binding affinity (ΔG) and analyze interactions (H-bonds, hydrophobic contacts) .
- Validation : Compare docking results with in vitro assays (e.g., MIC for antimicrobial activity) to refine models .
Q. What strategies resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?
- Methodological Answer :
- Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and assay protocols (MTT vs. resazurin) .
- Solubility Adjustments : Employ DMSO concentrations ≤0.1% to avoid solvent interference .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP for membrane permeability) and statistical tools (ANOVA) to identify outliers .
Q. How can environmental fate studies evaluate the persistence and ecological risks of this compound?
- Methodological Answer :
- Degradation Studies :
- Hydrolysis : Monitor stability at pH 5–9 (25°C) to assess hydrolytic half-life .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation via HPLC .
- Ecotoxicology :
- Acute Toxicity : Test on Daphnia magna (LC₅₀) and algal species (growth inhibition) .
- Bioaccumulation : Calculate logKₒw to estimate potential for lipid accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
